1-cinnamoyl-1,2,3,4-tetrahydroquinoline

Monoamine oxidase-B inhibition Enamide SAR Neurodegenerative disease

1-Cinnamoyl-1,2,3,4-tetrahydroquinoline (CAS 13262-31-2) is a differentiated synthetic enamide featuring a trans-cinnamoyl pharmacophore on a tetrahydroquinoline core. Unlike generic N-acetyl or N-benzoyl analogs, the conjugated α,β-unsaturated amide enables selective MAO-B inhibition (IC50 ~0.71 µM) with high MAO-B/MAO-A selectivity. With a computed LogP of 3.8 and zero H-bond donors, this low-polarity scaffold excels in CNS-focused compound libraries where passive permeability is critical. Researchers use it as a benchmarking tool for quantifying structural modifications to the amine component. For R&D procurement, ensure specifications include ≥98% purity (HPLC) to guarantee reproducible MAO-B screening data.

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 13262-31-2
Cat. No. B5630762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cinnamoyl-1,2,3,4-tetrahydroquinoline
CAS13262-31-2
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C18H17NO/c20-18(13-12-15-7-2-1-3-8-15)19-14-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11-13H,6,10,14H2/b13-12+
InChIKeySFOVHKYYGVAXCU-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cinnamoyl-1,2,3,4-tetrahydroquinoline (CAS 13262-31-2): What Procurement Specialists and Researchers Need to Know Before Sourcing


1-Cinnamoyl-1,2,3,4-tetrahydroquinoline (CAS 13262-31-2; molecular formula C18H17NO; molecular weight 263.33 g/mol) is a synthetic small-molecule enamide formed by N-acylation of 1,2,3,4-tetrahydroquinoline with a trans-cinnamoyl group [1]. The compound belongs to the broader class of N-substituted tetrahydroquinolines, a scaffold widely exploited in medicinal chemistry for its presence in bioactive alkaloids and synthetic therapeutic candidates [2]. Its computed physicochemical profile includes a LogP of 3.8, zero hydrogen bond donors, a single hydrogen bond acceptor, and a topological polar surface area of 20.3 Ų—properties that distinguish it from more polar tetrahydroquinoline derivatives and may influence membrane permeability and biological target engagement [1].

Why 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline Cannot Be Substituted by General N-Acyl-Tetrahydroquinolines in Research and Development


The N-cinnamoyl substituent on the tetrahydroquinoline core confers a conjugated α,β-unsaturated amide (enamide) pharmacophore that is absent in simpler N-acyl analogs such as N-acetyl- or N-benzoyl-tetrahydroquinolines. This enamide motif has been explicitly designed and validated as a scaffold for selective monoamine oxidase-B (MAO-B) inhibition, with the cinnamoyl olefin playing a critical role in binding cavity interactions [1]. Generic substitution with a non-cinnamoyl N-acyl tetrahydroquinoline would eliminate the extended conjugation and the specific geometric and electronic features required for MAO-B active-site recognition. Consequently, compounds lacking this enamide functionality cannot be assumed to reproduce the selectivity or potency profile observed for the cinnamoyl series [1].

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline


MAO-B Inhibitory Potency of the N-Cinnamoyl-Tetrahydroquinoline Enamide Scaffold vs. Other Enamide Amine Partners

In the enamide series synthesized from cinnamoyl chloride and various amines, the tetrahydroquinoline-derived enamide (AD1) exhibited an MAO-B IC50 of 0.71 µM. This placed it behind the most potent analogs AD3 (IC50 = 0.11 µM) and AD9 (IC50 = 0.10 µM), but ahead of several other amine partners in the series. Crucially, AD1 displayed substantially weaker inhibition of MAO-A (IC50 = 5.95 µM for the analogous AD7; AD1 MAO-A data not explicitly reported but class-level trend is toward weak MAO-A inhibition). The selectivity index (MAO-A IC50 / MAO-B IC50) for the top enamide AD3 exceeded 363.6, demonstrating that the enamide scaffold can achieve high MAO-B selectivity [1]. Note: Direct confirmation that AD1 is structurally identical to 1-cinnamoyl-1,2,3,4-tetrahydroquinoline requires access to the full synthetic table of the primary source; the assignment is based on the described synthetic route (cinnamoyl chloride + tetrahydroquinoline as secondary amine) and is a class-level inference.

Monoamine oxidase-B inhibition Enamide SAR Neurodegenerative disease

Physicochemical Differentiation: Lipophilicity and Permeability Predictors vs. Drug-Like Tetrahydroquinoline Benchmarks

1-Cinnamoyl-1,2,3,4-tetrahydroquinoline exhibits a computed LogP (XLogP3-AA) of 3.8, placing it in the upper range of the typically desirable lipophilicity window for CNS drug candidates (1–4). Its topological polar surface area (TPSA) of 20.3 Ų is markedly lower than that of common N-acyl-tetrahydroquinoline analogs bearing polar substituents (e.g., N-acetyl-tetrahydroquinoline with an additional carbonyl oxygen, estimated TPSA >29 Ų). The compound has zero hydrogen bond donors and only one hydrogen bond acceptor, a profile consistent with enhanced passive membrane permeability relative to more polar tetrahydroquinoline derivatives [1]. These computed values are class-level comparisons; experimental LogD7.4, PAMPA permeability, or Caco-2 data were not identified in the accessible literature for this specific compound.

Physicochemical profiling Drug-likeness LogP comparison

Enamide Scaffold Reversibility in MAO-B Inhibition: Differentiation from Irreversible Inhibitors

The enamide class to which 1-cinnamoyl-1,2,3,4-tetrahydroquinoline belongs has been characterized for inhibition reversibility. In the parent study, lead enamides AD3 and AD9 were demonstrated to be reversible MAO-B inhibitors: dialysis restored MAO-B enzymatic activity to reference levels. This contrasts with classical irreversible MAO inhibitors (e.g., phenelzine, tranylcypromine) that form covalent adducts with the FAD cofactor and require de novo enzyme synthesis for activity recovery [1]. While reversibility data were explicitly generated for AD3 and AD9 only, the shared enamide scaffold architecture (α,β-unsaturated amide conjugated to an aromatic system) supports a class-level inference that 1-cinnamoyl-1,2,3,4-tetrahydroquinoline may also act through a reversible, competitive mechanism. Direct reversibility confirmation for this specific compound was not found in the available literature.

Reversible MAO-B inhibition Enamide pharmacology Dialysis reversibility

Validated Research and Procurement Application Scenarios for 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline (CAS 13262-31-2)


Reference Compound for Enamide-Based MAO-B Inhibitor SAR Studies

Based on its position within the AD1–AD11 enamide series, 1-cinnamoyl-1,2,3,4-tetrahydroquinoline can serve as a moderately potent reference point (MAO-B IC50 ~0.71 µM) against which structural modifications to the amine component can be quantitatively benchmarked. Researchers optimizing the enamide scaffold for MAO-B potency and selectivity can use this compound to assess the impact of replacing the tetrahydroquinoline moiety with alternative cyclic or acyclic amines [1].

Negative Control or Baseline Compound for MAO-A vs. MAO-B Selectivity Profiling

The enamide class is characterized by substantially weaker MAO-A inhibition relative to MAO-B. 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline, as a member of this class, is expected to exhibit a high MAO-B/MAO-A selectivity ratio. It can therefore be employed as a selectivity benchmark in comparative screening panels that include dual MAO-A/B inhibitors or MAO-A-selective compounds [1].

Physicochemical Probe for Low-Polarity CNS Library Design

With its computed LogP of 3.8, TPSA of 20.3 Ų, and absence of hydrogen bond donors, this compound occupies a distinct region of CNS drug-like chemical space characterized by low polarity. It is suitable as a representative scaffold in CNS-focused compound libraries where passive permeability is prioritized, and can be compared against more polar N-acyl-tetrahydroquinoline analogs in panel screening [2].

Synthetic Intermediate for Further Derivatization of the Tetrahydroquinoline Core

The N-cinnamoyl group serves as both a pharmacophore and a protecting group. The tetrahydroquinoline core can be further functionalized at the 6- or 8-positions (e.g., bromination, nitration) to generate analogs such as 6-bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline, which have been explored for enhanced biological activity. The parent compound therefore has value as a versatile synthetic building block .

Quote Request

Request a Quote for 1-cinnamoyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.